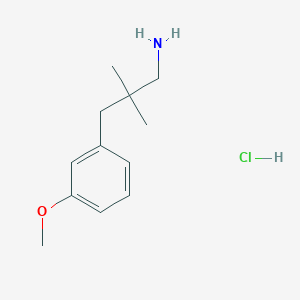

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a substituted propan-1-amine derivative featuring a 3-methoxyphenyl group attached to a tertiary carbon with two methyl substituents. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C12H20ClNO, with a molecular weight of 229.74 g/mol (estimated).

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPHWPXVRMKMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves several steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-methoxybenzaldehyde.

Grignard Reaction: The 3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Secondary amines, Alcohols

Substitution: Varied products depending on the nucleophile used

Applications De Recherche Scientifique

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Key Differences : The 4-fluoro substituent replaces the 3-methoxy group.

- Impact: Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to methoxy.

- Molecular Weight : 267.51 g/mol .

(R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Backbone and Functional Group Modifications

3-(3-Methoxyphenyl)prop-2-yn-1-amine Hydrochloride

- Key Differences : Propargyl (C≡C) group replaces the dimethyl-substituted propane chain.

- However, it may reduce bioavailability due to increased reactivity .

- Molecular Weight : 197.66 g/mol .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Stereochemical and Branching Variations

(2R,3S)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine Hydrochloride

- Key Differences : Extended pentan-1-amine backbone with additional methyl groups and stereochemistry.

- Impact : Increased molecular complexity and stereospecificity may enhance binding to G-protein-coupled receptors (GPCRs) or serotonin transporters. The branched structure could prolong half-life by resisting enzymatic degradation .

Pharmacological and Functional Comparisons

Monoamine Release and Reuptake Inhibition

- 3-Methoxyamphetamine Hydrochloride: A phenethylamine derivative with a primary amine group. It acts as a serotonin and dopamine releasing agent, differing from the target compound’s tertiary amine structure, which may favor norepinephrine reuptake inhibition .

- Tramadol Hydrochloride: Contains a methoxyphenyl group but integrates a cyclohexanol ring. Tramadol’s dual opioid and monoaminergic activity contrasts with the target compound’s simpler structure, which lacks opioid receptor affinity .

Data Table: Structural and Pharmacological Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Notes |

|---|---|---|---|---|

| Target Compound | C12H20ClNO | 229.74 | 3-MeO, 2,2-diMe | Potential norepinephrine modulator |

| 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine | C11H15FClNO | 267.51 | 4-F, 2,2-diMe | Enhanced metabolic stability |

| 3-Methoxyamphetamine HCl | C10H16ClNO | 201.69 | 3-MeO, phenethylamine | Serotonin/dopamine release |

| Tramadol HCl | C16H25NO2·HCl | 299.80 | 3-MeO, cyclohexanol | Opioid + SNRI activity |

| (2R,3S)-Isomer (Complex derivative) | C15H26ClNO | 271.83 | 3-MeO, branched pentan-1-amine | Stereospecific receptor binding |

Activité Biologique

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a central propanamine backbone with a methoxyphenyl group and two methyl groups at the second carbon. This structure is crucial for its biological activity, as the methoxy group significantly influences its pharmacological interactions. The molecular formula can be represented as follows:

This compound is typically characterized as a white crystalline solid with high purity (>95%) and exhibits solubility in polar solvents due to the presence of the hydrochloride moiety.

Synthesis Methods

The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride can be achieved through several methods, including:

- Wittig Reaction : Involves the reaction of appropriate starting materials under alkaline conditions.

- Horner-Emmons-Wittig Reaction : A variation that also utilizes phosphonate esters.

A notable synthetic route employs (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine as a precursor, yielding high-purity products while avoiding toxic reagents.

Pharmacological Properties

Research indicates that 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride exhibits various biological activities:

- Vasodilator Activity : The compound has shown potential vasodilator effects, which may have implications for cardiovascular health.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects against specific cancer cell lines. For instance, compounds related to this structure have demonstrated inhibitory actions on HCT-116 cells with IC50 values ranging from 0.69 μM to 11 μM .

- Antiproliferative Activity : Related compounds have been studied for their antiproliferative effects on cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the methoxy group enhances its affinity for these targets, potentially leading to increased therapeutic efficacy.

Study on Anticancer Activity

In a study exploring the antiproliferative effects of similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 and HeLa. The mechanism was linked to apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine | HCT-116 | 0.69 - 11 |

| Related Compound A | HeLa | 2.29 |

| Related Compound B | HCT-116 | 11 |

Q & A

Q. What are the established synthesis methods for 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride?

The synthesis typically involves reacting the free base 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine with hydrochloric acid under controlled conditions. Key steps include:

- Starting materials : 3-methoxybenzaldehyde derivatives and dimethylpropan-1-amine precursors.

- Reaction conditions : Solvents like ethanol or methanol, with bases (e.g., NaOH) to neutralize by-products .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .

- Yield optimization : Adjusting stoichiometry and reaction time (e.g., 48–72 hours at 20–25°C) .

Q. How does the hydrochloride salt form influence the compound's solubility and stability?

- Solubility : The hydrochloride ion enhances water solubility compared to the free base, making it suitable for aqueous biological assays .

- Stability : Degradation occurs under extreme pH or elevated temperatures. Storage at 2–8°C in airtight, light-protected containers is recommended. Stability studies using TGA/DSC show decomposition above 150°C .

Q. What analytical techniques are used to characterize this compound?

- Structural confirmation : NMR (¹H/¹³C) for aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.8 ppm) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass analysis : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 226.1) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining high enantiomeric purity?

- Continuous flow reactors : Enable controlled mixing and temperature gradients, reducing side reactions .

- Chiral resolution : Use chiral stationary phases (e.g., cellulose derivatives) during chromatography .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .

Q. What mechanisms underlie its interactions with biological targets (e.g., receptors or enzymes)?

- Receptor binding : Structural analogs (e.g., tramadol derivatives) show affinity for µ-opioid receptors via hydrogen bonding with the methoxy group .

- Enzyme inhibition : Molecular docking studies suggest competitive inhibition of monoamine oxidases due to steric hindrance from the dimethyl groups .

- In vitro assays : Radioligand binding assays (e.g., with ³H-labeled ligands) quantify affinity (Ki values) .

Q. How should researchers address contradictions in reported solubility or reactivity data?

- Purity verification : Use HPLC and elemental analysis to rule out impurities .

- Condition standardization : Replicate experiments under identical pH, temperature, and solvent conditions .

- Control experiments : Compare with structurally similar compounds (e.g., 3,3-bis(4-methoxyphenyl)propan-1-amine hydrochloride) to isolate variables .

Q. What strategies are effective in modifying the compound for enhanced pharmacological activity?

- Structure-activity relationship (SAR) : Introduce fluorine at the phenyl ring (meta position) to improve metabolic stability .

- Prodrug design : Esterification of the amine group to enhance blood-brain barrier penetration .

- Biological testing : Use in vivo models (e.g., rodent pain assays) to correlate structural changes with efficacy .

Q. How does this compound compare to analogs in terms of synthetic complexity and bioactivity?

| Compound | Key Features | Bioactivity |

|---|---|---|

| 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine HCl | High solubility, moderate receptor affinity | Potential CNS applications |

| 3,3-Bis(4-methoxyphenyl)propan-1-amine HCl | Increased steric bulk | Enhanced enzyme inhibition |

| Tramadol derivatives | Ether linkages and cyclohexanol backbone | Opioid receptor agonism |

Methodological Considerations

- Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize variability .

- Contradiction resolution : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

- Ethical compliance : Adhere to FDA guidelines for non-therapeutic research, emphasizing that this compound is not approved for human use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.